

## Review of 4-amino-pyrrolo[2,1-f]triazine Cnucleosides

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |  |  |  |
|----------------------|--------------------|-----------|--|--|--|
| Compound Name:       | Antiviral agent 17 |           |  |  |  |
| Cat. No.:            | B12398677          | Get Quote |  |  |  |

An In-Depth Technical Guide to 4-Amino-Pyrrolo[2,1-f][1][2][3]triazine C-Nucleosides

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a unique bicyclic heterocycle, recognized as a "privileged" structure in medicinal chemistry due to its presence in a variety of biologically active compounds.[4] As structural analogues of purine bases, nucleosides incorporating this scaffold have demonstrated a wide spectrum of therapeutic potential, including antiviral and anticancer activities.[5][6] The 4-amino substituted C-nucleoside derivatives, in particular, have garnered significant interest. This technical guide provides a comprehensive review of the synthesis, biological activity, and mechanisms of action of 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides and related derivatives, intended to serve as a resource for researchers in drug discovery and development.

## **Data Presentation: Biological Activity**

The biological activities of various 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides and related derivatives are summarized below. These tables highlight their potential as antiviral, cytotoxic, and kinase-inhibiting agents.

#### **Table 1: Antiviral Activity**



| Compound/<br>Derivative                                                                                   | Virus Target                                 | Assay<br>System         | Activity<br>Metric | Value        | Reference |
|-----------------------------------------------------------------------------------------------------------|----------------------------------------------|-------------------------|--------------------|--------------|-----------|
| 4-aza-7,9-<br>dideazaaden<br>osine                                                                        | Human<br>Norovirus<br>(HuNoV)                | Replicon<br>Assay       | EC50               | 0.015 μΜ     | [5]       |
| Dimethyl 4- (4- methoxyphen yl)-7-methyl- 2-p- tolylpyrrolo[2, 1-f][1][2] [3]triazine- 5,6- dicarboxylate | Influenza<br>A/Puerto<br>Rico/8/34<br>(H1N1) | MDCK Cell<br>Culture    | IC50               | 4 μg/mL      | [5]       |
| 2CM<br>Nucleoside<br>Analogue                                                                             | Norovirus<br>(replicon and<br>MNV)           | In vitro<br>replication | EC50               | 1.3 - 18 μΜ  | [7]       |
| T-705<br>(Favipiravir)                                                                                    | Murine<br>Norovirus<br>(MNV)                 | Replication<br>Assay    | EC50               | 250 μΜ       | [7]       |
| NIC02                                                                                                     | Norovirus<br>GI.1 Replicon                   | Replicon<br>Assay       | EC50               | 30.1 μΜ      | [7]       |
| NIC02                                                                                                     | Murine<br>Norovirus<br>(MNV)                 | Plaque<br>Reduction     | EC50               | 2.3 - 4.8 μM | [7]       |

**Table 2: Cytotoxic and Antiproliferative Activity** 



| Compound/De rivative                                         | Cell Line               | Activity Metric | Value          | Reference |
|--------------------------------------------------------------|-------------------------|-----------------|----------------|-----------|
| 1'-unsubstituted xylo-C- nucleoside analogue                 | HL-60<br>(Leukemia)     | IC50            | 1.9 μΜ         |           |
| 1'-unsubstituted xylo-C- nucleoside analogue                 | NCI-H460 (Lung)         | IC50            | 2.0 μΜ         |           |
| 7-<br>cyclopropylacetyl<br>ene C-<br>ribonucleoside<br>(11c) | Capan-1<br>(Pancreatic) | IC50            | 0.02 - 0.08 μM | [8]       |
| 7-<br>cyclopropylacetyl<br>ene C-<br>ribonucleoside<br>(11c) | HL-60<br>(Leukemia)     | IC50            | 0.02 - 0.08 μM | [8]       |
| 7-furanyl C-<br>ribonucleoside<br>(12i)                      | Various Cancer<br>Lines | IC50            | 0.2 - 2.1 μΜ   | [8]       |
| 7-vinyl C-<br>ribonucleoside<br>(12h)                        | Various Cancer<br>Lines | IC50            | 1.3 - 4.8 μΜ   | [8]       |

**Table 3: Kinase Inhibition Activity** 



| Compound/De rivative                                                               | Kinase Target | Activity Metric | Value        | Reference |
|------------------------------------------------------------------------------------|---------------|-----------------|--------------|-----------|
| 4-((3-hydroxy-4-methylphenyl)am ino)-pyrrolo[2,1-f] [1][2][3]triazine Derivative 2 | VEGFR-2       | IC50            | 0.066 μΜ     | [9]       |
| 4-((3-hydroxy-4-methylphenyl)am ino)-pyrrolo[2,1-f] [1][2][3]triazine Derivative 3 | VEGFR-2       | IC50            | 0.023 μΜ     | [9]       |
| 4-((3-chloro-4-fluorophenyl)amino)-pyrrolo[2,1-f][1][2][3]triazineDerivative 1     | EGFR          | IC50            | 0.100 μΜ     | [9]       |
| Pyrrolo[1,2-f][1] [2][3]triazine Derivative 19                                     | c-Met         | IC50            | 2.3 ± 0.1 nM | [9]       |
| Pyrrolo[1,2-f][1] [2][3]triazine Derivative 19                                     | VEGFR-2       | IC50            | 5.0 ± 0.5 nM | [9]       |

## **Experimental Protocols**

The following sections outline generalized methodologies for the synthesis and biological evaluation of 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. For detailed, step-by-step instructions, readers should consult the cited literature.

# General Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core

#### Foundational & Exploratory





A common and scalable method for synthesizing the core 4-amino-pyrrolo[2,1-f][1][2][3]triazine structure involves a multi-step process starting from 2-cyanopyrrole.[10]

- N-Amination of Pyrrole: 2-cyanopyrrole is treated with a strong base, such as sodium hydride (NaH), in an anhydrous solvent like dimethylformamide (DMF). An aminating agent, such as a monochloramine solution, is then added to form 1-amino-2-cyanopyrrole.[10]
- Cyclization: The resulting 1-amino-2-cyanopyrrole intermediate is cyclized to form the triazine ring. This is typically achieved by reacting it with formamidine acetate in a suitable solvent, which leads to the formation of the 4-amino-pyrrolo[2,1-f][1][2][3]triazine core.[6][10]
- Purification: The final product is purified using techniques such as recrystallization to yield the high-purity target compound.[10]

Variations on this core synthesis allow for the introduction of different substituents. For instance, 2,4-disubstituted pyrrolo[2,1-f][1][2][3]triazines can be synthesized via the 1,3-cycloaddition reaction of N(1)-ethyl-1,2,4-triazinium tetrafluoroborates with dimethyl acetylenedicarboxylate.

#### **General Protocol for Antiviral Activity Assays**

Antiviral activity is often assessed using cell-based assays that measure the inhibition of viral replication.

- Cell Culture: A suitable host cell line (e.g., Madin-Darby canine kidney (MDCK) for influenza) is cultured in appropriate media and conditions.
- Infection and Treatment: Cells are infected with the virus of interest. Concurrently or post-infection, the cells are treated with various concentrations of the test compounds.
- Quantification of Viral Activity: After an incubation period, the extent of viral replication is
  measured. This can be done through various methods, such as plaque reduction assays,
  quantitative PCR (qPCR) to measure viral RNA levels, or replicon systems that use reporter
  genes (e.g., luciferase) to indicate viral polymerase activity.[7]
- Data Analysis: The concentration of the compound that results in a 50% reduction in viral activity is determined and reported as the EC<sub>50</sub> (half-maximal effective concentration) or IC<sub>50</sub>



(half-maximal inhibitory concentration).[5]

#### **General Protocol for Cytotoxicity Assays**

To determine the therapeutic index of a compound, its toxicity to host cells is measured in parallel with its antiviral or anticancer activity.

- Cell Seeding: Cancer cell lines or normal cells (e.g., peripheral blood mononuclear cells) are seeded into multi-well plates.
- Compound Incubation: Cells are treated with a range of concentrations of the test compounds and incubated for a set period (e.g., 24-72 hours).
- Viability Assessment: Cell viability is measured using colorimetric assays (e.g., MTT, MTS), fluorescence-based assays (e.g., resazurin), or luminescence-based assays (e.g., CellTiter-Glo®) that quantify metabolic activity or ATP content.
- Data Analysis: The concentration of the compound that reduces cell viability by 50% is calculated as the CC<sub>50</sub> (50% cytotoxic concentration) or IC<sub>50</sub>.

#### **General Protocol for Kinase Inhibition Assays**

The ability of these compounds to inhibit specific kinases is evaluated using biochemical assays.

- Assay Setup: The assay is typically performed in a multi-well plate containing the purified kinase enzyme, a specific substrate (often a peptide), and ATP.
- Inhibitor Addition: The test compounds are added to the wells at various concentrations.
- Kinase Reaction: The reaction is initiated and allowed to proceed for a defined time at a specific temperature. The kinase transfers a phosphate group from ATP to the substrate.
- Detection: The amount of phosphorylated substrate is quantified. This is often done using luminescence-based assays that measure the amount of remaining ATP (e.g., Kinase-Glo®) or using antibodies that specifically detect the phosphorylated substrate.



• Data Analysis: The IC<sub>50</sub> value is determined by plotting the percentage of kinase inhibition against the compound concentration.[9]

# Visualizations: Pathways and Workflows Experimental Workflow for Drug Discovery

The general workflow for identifying and characterizing novel pyrrolotriazine-based inhibitors follows a standard drug discovery cascade.





Click to download full resolution via product page

Caption: A generalized workflow for the discovery and development of pyrrolotriazine inhibitors.



## **VEGFR-2 Signaling Pathway**

Several pyrrolo[2,1-f][1][2][3]triazine derivatives are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Inhibition of this pathway can block tumor growth and metastasis.





Click to download full resolution via product page

Caption: Inhibition of the VEGFR-2 signaling cascade by pyrrolotriazine derivatives.



### **EGFR Signaling Pathway**

The Epidermal Growth Factor Receptor (EGFR) is another critical tyrosine kinase target. Its signaling pathway is crucial for cell growth and proliferation, and its dysregulation is common in many cancers.





Click to download full resolution via product page

Caption: Mechanism of action for pyrrolotriazine-based EGFR inhibitors.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonnucleoside Inhibitors of Norovirus RNA Polymerase: Scaffolds for Rational Drug Design PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antitumor Activity of C-7-Alkynylated and Arylated Pyrrolotriazine C-Ribonucleosides PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Review of 4-amino-pyrrolo[2,1-f]triazine C-nucleosides].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12398677#review-of-4-amino-pyrrolo-2-1-f-triazine-c-nucleosides]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com